
6-Acetyl-5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetoxy-6-acetyl-2-methylbenzofuran-3-carboxylic acid is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structural features, which include an acetoxy group, an acetyl group, and a carboxylic acid group attached to a benzofuran core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetoxy-6-acetyl-2-methylbenzofuran-3-carboxylic acid typically involves multiple steps One common method starts with the preparation of a benzofuran intermediate, which is then functionalized through various chemical reactionsThe acetyl group can be introduced via Friedel-Crafts acylation, and the carboxylic acid group can be added through carboxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Acetoxy-6-acetyl-2-methylbenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
5-Acetoxy-6-acetyl-2-methylbenzofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 5-acetoxy-6-acetyl-2-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The acetoxy and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzofuran core can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its use in phototherapy.
Angelicin: Another benzofuran derivative with therapeutic applications
Uniqueness: 5-Acetoxy-6-acetyl-2-methylbenzofuran-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Propiedades
Número CAS |
63529-87-3 |
|---|---|
Fórmula molecular |
C14H12O6 |
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
6-acetyl-5-acetyloxy-2-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C14H12O6/c1-6(15)9-4-12-10(5-11(9)20-8(3)16)13(14(17)18)7(2)19-12/h4-5H,1-3H3,(H,17,18) |
Clave InChI |
FODFUCLXGPGJJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC(=C(C=C2O1)C(=O)C)OC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-4-yl-N-methyl-](/img/structure/B12915537.png)
![5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915554.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-](/img/structure/B12915562.png)
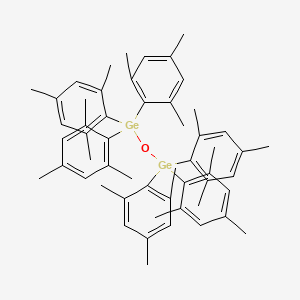
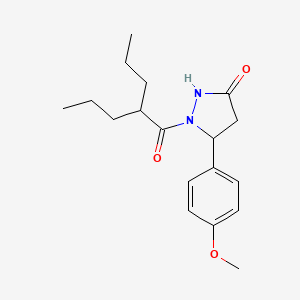
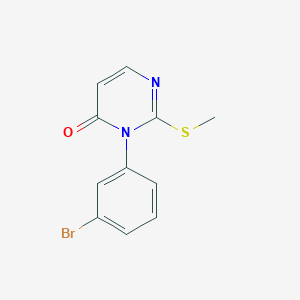
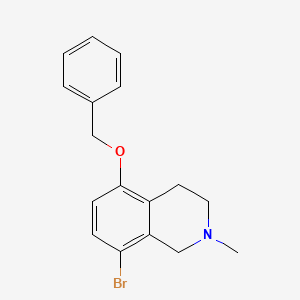

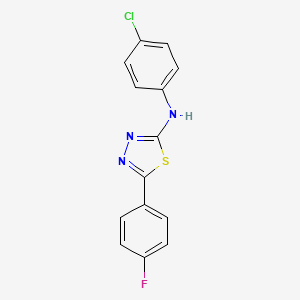
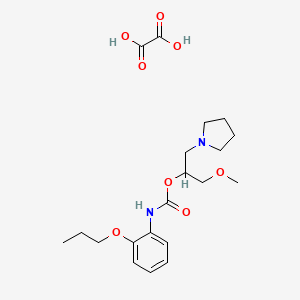
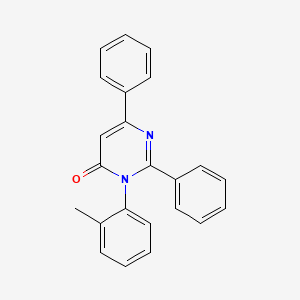

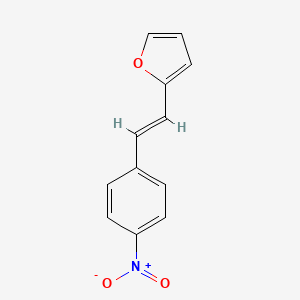
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)
